Benzalpinacolone

Description

Historical Context of Synthesis and Early Investigations

The initial synthesis of Benzalpinacolone (B187612) dates back to the late 19th century, a period of significant advancement in synthetic organic chemistry. The development of methods to form carbon-carbon bonds was a central theme of research, and condensation reactions were pivotal in this endeavor. The preparation of this compound emerged from this context, demonstrating a reliable method for joining aromatic aldehydes with aliphatic ketones.

The first documented preparation of this compound was reported by Daniel Vorländer and K. Kalkow in 1897. orgsyn.orgarchive.orgresearch-solution.com Their work established a method for synthesizing the compound through the reaction of benzaldehyde (B42025) with pinacolone (B1678379) in the presence of an aqueous-alcoholic alkali solution. orgsyn.org This base-catalyzed reaction is a type of crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, as benzaldehyde has no α-hydrogens and thus cannot self-condense. uomustansiriyah.edu.iq

A later modification of this original method, detailed in Organic Syntheses, provides a clear procedure for this preparation. orgsyn.orgorgsyn.org In this refined process, pinacolone and a slight molar excess of freshly distilled benzaldehyde are vigorously agitated in a mixture of 95% ethanol (B145695), water, and a 10% sodium hydroxide (B78521) solution for an extended period, typically 24 to 32 hours. research-solution.comorgsyn.org The product, this compound, is then isolated from the reaction mixture through extraction with benzene, followed by washing to remove the alkali catalyst and any unreacted benzaldehyde. orgsyn.org The final purification is achieved by distillation under reduced pressure. orgsyn.org This method is notable for its high efficiency, yielding the distilled product in the range of 88-93% of the theoretical amount. orgsyn.orgorgsyn.org

| Reactants & Conditions for this compound Synthesis (Modified Vorländer-Kalkow Method) | |

| Component | Details |

| Pinacolone | 1.0 mole equivalent |

| Benzaldehyde | 1.13 mole equivalent |

| Solvent/Catalyst | |

| 95% Alcohol | ~380 cc per mole of pinacolone |

| Water | ~130 cc per mole of pinacolone |

| 10% Sodium Hydroxide | ~100 cc per mole of pinacolone |

| Reaction Time | 24-32 hours |

| Yield | 88-93% |

Data sourced from Organic Syntheses, Coll. Vol. 1, p. 81 (1941). orgsyn.org

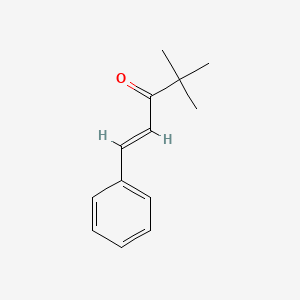

Structural Characteristics and Chemical Classifications of this compound

This compound is classified as an α,β-unsaturated ketone, also known as an enone. Its chemical structure consists of a carbonyl group conjugated with a carbon-carbon double bond. This conjugated system is substituted with a phenyl group at the β-carbon and a bulky tert-butyl group attached to the carbonyl carbon. The systematic IUPAC name for this compound is 4,4-dimethyl-1-phenyl-1-penten-3-one.

The key structural features are:

A Phenyl Group: Attached to the double bond, it extends the conjugated π-system of the molecule.

An α,β-Unsaturated Carbonyl System: The C=C-C=O moiety is a reactive functional group that can participate in various addition reactions.

A Tert-butyl Group: This large, sterically hindering group is adjacent to the carbonyl function and influences its chemical reactivity.

The presence of these groups defines its chemical behavior and physical properties. The crude product appears as a slightly yellow substance, which upon recrystallization from 95% alcohol, forms almost pure white crystals. orgsyn.orgorgsyn.org

| Chemical and Physical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Melting Point | 41-42°C (crude), 43°C (recrystallized) orgsyn.org |

| Boiling Point | 143-146°C at 10 mmHg orgsyn.orgorgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethyl-1-phenylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHIZDYJXYXOJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29569-91-3, 538-44-3 | |

| Record name | NSC311448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzalpinacolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-1-phenylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Benzalpinacolone

Traditional Synthetic Approaches

The most common method for synthesizing Benzalpinacolone (B187612) is the Claisen-Schmidt condensation, a type of mixed aldol (B89426) condensation, between benzaldehyde (B42025) and pinacolone (B1678379). lodz.plmnstate.edu This reaction is typically performed under basic conditions. mnstate.edulibretexts.org

Base-Catalyzed Condensation of Benzaldehyde with Pinacolone

The synthesis of this compound is effectively achieved through the base-catalyzed aldol condensation of benzaldehyde with pinacolone. lodz.plorgsyn.org This reaction involves the formation of a new carbon-carbon bond and is a cornerstone of organic synthesis. escholarship.org The mechanism proceeds through the formation of a nucleophilic enolate from pinacolone, which then attacks the electrophilic carbonyl carbon of benzaldehyde. mnstate.eduyoutube.com Subsequent dehydration of the intermediate β-hydroxyketone yields the α,β-unsaturated ketone, this compound. mnstate.eduescholarship.org

The base-catalyzed condensation is commonly carried out in an aqueous-alcoholic medium. lodz.plorgsyn.org A typical procedure involves the use of sodium hydroxide (B78521) as the base in a mixture of ethanol (B145695) and water. lodz.plorgsyn.org For instance, a described method utilizes a solution of 100 g of pinacolone and 120 g of freshly distilled benzaldehyde in 380 cc of 95% alcohol and 130 cc of water, with 100 cc of a 10% sodium hydroxide solution acting as the catalyst. orgsyn.org The reaction is often agitated for an extended period, for example, 24 to 32 hours, to ensure completion. orgsyn.org The use of an aqueous-ethanolic solution of sodium hydroxide has been shown to be effective in promoting the aldol condensation. lodz.pl The base, typically the hydroxide ion, deprotonates the α-carbon of the ketone, pinacolone, to form a reactive enolate. libretexts.orgmagritek.com This enolate then adds to the benzaldehyde. libretexts.org The resulting alkoxide is protonated by water, and a subsequent base-catalyzed dehydration leads to the final product. mnstate.edulibretexts.org

Evaluation of Synthetic Yields and Purity in this compound Synthesis

The yield and purity of this compound synthesized via base-catalyzed condensation are generally high. Following the reaction, the product is typically extracted and purified. A common workup involves diluting the reaction mixture with water and extracting the this compound with a solvent like benzene. orgsyn.org The organic extracts are then washed to remove any remaining alkali and other impurities. orgsyn.org

Distillation under reduced pressure is a standard method for purifying the crude product. lodz.plorgsyn.org One reported procedure yields 165–175 g of distilled this compound, which corresponds to a theoretical yield of 88–93%. orgsyn.org The resulting product is a slightly yellow substance with a melting point of 41–42°C. orgsyn.org For higher purity, recrystallization from 95% ethanol can be performed, yielding almost pure white crystals with a melting point of 43°C and a purity of 99.5% as determined by gas chromatography (GC). lodz.plorgsyn.org

Table 1: Summary of a Typical this compound Synthesis

| Reactant | Amount |

|---|---|

| Pinacolone | 100 g (1 mole) |

| Benzaldehyde | 120 g (1.13 moles) |

| 95% Ethanol | 380 cc |

| Water | 130 cc |

| 10% Sodium Hydroxide | 100 cc |

Table 2: Yield and Purity Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Yield (Distilled) | 88–93% | orgsyn.org |

| Melting Point (Distilled) | 41–42°C | orgsyn.org |

| Yield (Recrystallized) | 71% | lodz.pl |

| Melting Point (Recrystallized) | 43°C | lodz.plorgsyn.org |

| Purity (GC, Recrystallized) | 99.5% | lodz.pl |

Reactivity Profiles and Elucidation of Reaction Mechanisms of Benzalpinacolone

Reactivity Towards Strong Acidic Reagents

Benzalpinacolone (B187612) exhibits notable reactivity when subjected to strong acidic conditions, leading to significant molecular transformations. Its behavior in the presence of potent reagents like chlorosulfonic acid has been a subject of specific investigation, revealing pathways to complex sulfonated products.

Research has demonstrated that this compound undergoes a definitive reaction upon treatment with an excess of chlorosulfonic acid. tandfonline.com This interaction results in the cleavage and rearrangement of the this compound structure to yield a distinct derivative. tandfonline.com The reaction underscores the susceptibility of the ketone to transformation under harsh acidic environments.

The primary product identified from the reaction of this compound with an excess of chlorosulfonic acid is styrene-4,β-disulfonyl dichloride. tandfonline.com This conversion is significant because it indicates a fundamental alteration of the original carbon skeleton of this compound. The identity of the resulting styrene-4,β-disulfonyl dichloride has been confirmed through subsequent reactions, such as the preparation of bis-sulphonamide derivatives by reacting it with nucleophiles like dimethylamine (B145610) and morpholine. tandfonline.com

Reaction of this compound with Chlorosulfonic Acid

Mechanistic Investigations of this compound Transformations

The conversion of this compound into styrene-4,β-disulfonyl dichloride has prompted mechanistic inquiries to understand the sequence of events at a molecular level. These investigations focus on the unique structural features of this compound and how they dictate the reaction pathway.

A critical aspect of this compound's reactivity is its structure, which precludes enolisation. tandfonline.com Enolisation is a common and often crucial mechanistic step in the reactions of many ketones, including the related compound benzalacetone, which also forms styrene-4,β-disulfonyl dichloride with chlorosulfonic acid. tandfonline.com The fact that this compound transforms into the same product despite its inability to enolize indicates that its reaction mechanism must follow a different pathway. tandfonline.com This highlights that enolisation is not a prerequisite for this specific transformation, forcing consideration of alternative mechanistic routes.

Proposed Reaction Mechanisms for Conversions Involving Chlorosulfonic Acid

Nucleophilic Reactions and Derivative Synthesis

This compound can participate in reactions with nucleophiles, sometimes in unexpected ways, and serves as a starting material for the synthesis of various derivatives.

In one study, this compound demonstrated unusual reactivity towards the nucleophile 4-phenylthiosemicarbazide. jmchemsci.comindexcopernicus.com Instead of the expected condensation reaction to form a thiosemicarbazone, this compound acted as an acylating agent. jmchemsci.comindexcopernicus.comjmchemsci.com The proposed mechanism for this anomalous reaction involves the nucleophilic addition of the thiosemicarbazide (B42300) to the carbonyl group, forming a tetrahedral intermediate. jmchemsci.comindexcopernicus.comjmchemsci.com This is followed by the expulsion of a trityl anion as a leaving group, an unusual event involving the cleavage of a carbon-carbon bond, to yield an N-thiobenzoyl-thiosemicarbazide derivative. jmchemsci.comindexcopernicus.comjmchemsci.com This reactivity is considered exceptional and is thought to be assisted by the intramolecular participation of the thioureido side-chain. jmchemsci.comjmchemsci.com

Furthermore, this compound has been used as a reactant in condensation reactions for derivative synthesis. For instance, it reacts with 6-amino-1,3-dimethyluracil (B104193) in acetic acid, leading to the isolation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine (B92270) derivative. researchgate.net

Formation of Bis-Sulphonamide Derivatives from Reaction Products

Research into the reactivity of this compound and its analogs has revealed pathways for the synthesis of sulfonamide derivatives. Specifically, the reaction of benzopinacolones with the highly reactive heterocumulene, chlorosulfonyl isocyanate (CSI), has been investigated as a method to introduce a sulfonamide functional group. tandfonline.comtandfonline.com

Studies conducted by Joseph, Keshavamurthy, and Dhar demonstrate that benzopinacolones react with chlorosulfonyl isocyanate at elevated temperatures to yield benzopinacolone-2'-sulfonamides. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds via an electrophilic substitution on one of the phenyl rings of the benzopinacolone structure. tandfonline.com

In a typical procedure, the reaction of benzopinacolone with chlorosulfonyl isocyanate is carried out in nitrobenzene (B124822) at a temperature of 130°C for approximately two hours. tandfonline.com This process results in the formation of benzopinacolone-2'-sulfonamide. tandfonline.comlookchem.com The product is isolated after the removal of the solvent and purification by column chromatography. tandfonline.com The infrared spectrum of the reaction mixture provides evidence for the intermediate formation of an N-chlorosulfonyl imine, indicated by absorption bands at 1600 cm⁻¹ (C=N). tandfonline.com

The table below summarizes the key findings from this synthetic approach.

Table 1: Synthesis of Benzopinacolone-2'-sulfonamide

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|

This reaction provides a direct method for the synthesis of sulfonamide derivatives from benzopinacolone, highlighting a specific aspect of its chemical reactivity. tandfonline.comtandfonline.com

Advanced Spectroscopic and Analytical Methodologies in Benzalpinacolone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. nist.gov For benzalpinacolone (B187612), both ¹H and ¹³C NMR spectroscopy are employed to confirm the arrangement of its 26 carbon and 20 hydrogen atoms.

In ¹H NMR spectroscopy, the protons in the four phenyl rings of this compound produce complex multiplets in the aromatic region, typically observed between δ 7.0 and 7.7 ppm. jmchemsci.comumassd.edu The integration of these signals corresponds to the 20 aromatic protons. The absence of any signals in other regions, particularly the aliphatic or hydroxyl proton regions, confirms the successful formation of the ketone from its precursor, benzopinacol, which would show a characteristic hydroxyl proton signal. jmchemsci.com

¹³C NMR spectroscopy provides further crucial information. The spectrum of this compound displays a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift, often above 180 ppm. umassd.edu The quaternary carbon atom bonded to three phenyl groups appears at a distinct chemical shift, while the carbons of the phenyl rings produce a series of signals in the typical aromatic range (approximately 125-145 ppm). The specific chemical shifts can be assigned to the non-equivalent carbons in the molecule, providing unambiguous confirmation of the this compound structure. Two-dimensional NMR techniques, such as HMQC and HMBC, can be used to correlate the proton and carbon signals, further solidifying the structural assignment.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and instrument frequency.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 7.7 | Aromatic protons (20H, complex multiplet) |

| ¹³C | >180 | Carbonyl carbon (C=O) |

| 125 - 145 | Aromatic carbons |

Utilization of Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. researchgate.netslideshare.netfishersci.ca In the analysis of this compound, FTIR is particularly effective in confirming the outcome of its synthesis via the pinacol (B44631) rearrangement of benzopinacol. re3data.orgscribd.com

The FTIR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, which typically appears around 1700 cm⁻¹. queensu.ca This peak is a definitive indicator of the ketone functional group. Additionally, the spectrum displays multiple bands in the 3000-3100 cm⁻¹ region corresponding to the C-H stretching of the aromatic rings and sharp peaks between 1400-1600 cm⁻¹ due to aromatic C=C bond stretching vibrations.

Crucially, the FTIR spectrum of purified this compound shows the complete absence of the broad O-H stretching band that would be present in its precursor, benzopinacol, typically found around 3400-3600 cm⁻¹. scribd.comqueensu.ca The disappearance of this hydroxyl peak and the appearance of the strong carbonyl peak provide clear evidence for the successful conversion of the diol to the ketone. queensu.capdf4pro.com

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~1700 | C=O Stretch | Ketone |

| 1400 - 1600 | C=C Stretch | Aromatic |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. orgsyn.orgmaterialsproject.org It is widely used in the analysis of this compound to assess its purity and confirm its molecular weight. umassd.edunih.gov

In a GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with the GC column. A pure sample of this compound will ideally show a single peak in the gas chromatogram, and the retention time of this peak can be used as an identifier under specific chromatographic conditions. The presence of additional peaks would indicate impurities, allowing for a quantitative assessment of the sample's purity.

The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. The mass spectrum of this compound provides two critical pieces of information. First, the molecular ion peak [M]⁺ confirms the molecular weight of the compound to be 348.4 g/mol . Second, the fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments include the triphenylmethyl (trityl) cation (m/z = 243) and the benzoyl cation (m/z = 105), which arise from the cleavage of the bond between the carbonyl group and the quaternary carbon.

Advanced X-ray Techniques for Solid-State Structure Analysis (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a publicly available, complete crystal structure of this compound is not readily found, the application of single-crystal X-ray diffraction (SCXRD) would provide unparalleled insight into its solid-state conformation and packing.

To perform SCXRD analysis, a high-quality single crystal of this compound, typically less than 1 mm in size, is required. This crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can solve the crystal structure. This process yields precise information, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The exact position of every atom within the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the molecular geometry.

Molecular Conformation: The specific torsional angles, revealing how the four phenyl rings are oriented relative to each other in the solid state.

Intermolecular Interactions: The way this compound molecules pack together in the crystal, identifying any significant non-covalent interactions like π-π stacking between the phenyl rings.

This detailed structural information is invaluable for understanding the physical properties of the material and for computational modeling.

Theoretical and Computational Chemistry Approaches for Mechanistic Insights and Molecular Properties

Theoretical and computational chemistry provides powerful tools to investigate reaction mechanisms and predict molecular properties where experimental observation is difficult. For this compound, computational methods, particularly Density Functional Theory (DFT), have been used to study the mechanism of its formation—the pinacol rearrangement. jmchemsci.com

The pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol. scribd.com Computational studies investigate the potential energy surface of this reaction to elucidate the nature of the intermediates and transition states. Key questions addressed by these studies include:

Stepwise vs. Concerted Mechanism: Calculations help determine whether the loss of water and the migration of the phenyl group occur in a single, concerted step or through a distinct carbocation intermediate. Evidence from computational studies often supports a stepwise mechanism involving a carbocation intermediate, as the stability of this intermediate is crucial. umassd.edu

Migratory Aptitude: In asymmetrical pinacols, computational methods can predict which group is more likely to migrate. In the case of benzopinacol, the migration of a phenyl group is studied. Theoretical calculations help rationalize why a phenyl group migrates in preference to other groups, often relating to the stability of the transition state leading to the rearranged product. nih.gov

Solvent and Catalyst Effects: Theoretical models can incorporate solvent molecules or catalysts to understand their role in stabilizing intermediates and lowering activation barriers, providing a more accurate picture of the reaction in solution.

Furthermore, DFT calculations can be used to predict various properties of the this compound molecule itself, such as its optimized geometry, vibrational frequencies (which can be compared to experimental FTIR spectra), and electronic properties like the HOMO-LUMO energy gap. These theoretical insights complement experimental data, providing a deeper, molecular-level understanding of this compound's chemistry.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Benzalpinacolone, and how can reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via the pinacol coupling reaction of benzophenone derivatives. Key steps include:

- Reaction Setup : Use anhydrous conditions with a protic acid catalyst (e.g., concentrated sulfuric acid) and reflux in an inert solvent (e.g., ethanol or ether).

- Purification : Recrystallize the crude product using a solvent mixture (e.g., ethanol/water) to remove unreacted starting materials and byproducts.

- Characterization : Confirm identity via melting point analysis, H/C NMR, and FT-IR spectroscopy to verify the absence of hydroxyl groups and the presence of the ketone moiety .

- Reproducibility : Document reagent purities, solvent volumes, and temperature gradients. Provide raw spectral data in supplementary materials for peer validation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare chemical shifts to literature values; absence of broad peaks at ~3400 cm in FT-IR confirms dehydration.

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity (>95% by area normalization).

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly in substituted derivatives.

- Elemental Analysis : Match calculated and observed C/H/O ratios within ±0.3% .

Advanced Research Questions

Q. What experimental strategies optimize this compound synthesis yield while minimizing side reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote aldol condensation. Balance solvent polarity and reaction time to favor pinacol coupling .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or ionic liquids to reduce acid waste and improve regioselectivity.

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation and adjust quenching times .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward product formation .

Q. How can contradictions between computational predictions and experimental data in this compound studies be resolved?

- Methodological Answer :

- Re-evaluate Computational Models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-31G*) and account for solvation effects .

- Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of deviations. Cross-reference with crystallographic data to validate bond-length predictions .

Q. What methodologies are recommended for investigating the mechanistic pathways of this compound formation?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled benzophenone to trace oxygen migration during dehydration.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Simulations : Perform transition-state analysis using Gaussian or ORCA software to map energy profiles .

- In-Situ Spectroscopy : Monitor proton transfer steps via time-resolved UV-Vis or NMR .

Data Reporting and Conflict Resolution

Q. How should researchers address discrepancies in reported this compound spectral data across studies?

- Methodological Answer :

- Meta-Analysis : Compile NMR/IR data from multiple sources and identify outliers using clustering algorithms (e.g., PCA).

- Experimental Replication : Synthesize this compound using cited protocols and compare spectral signatures.

- Contextual Factors : Note differences in solvent (e.g., CDCl vs. DMSO-d) or instrument calibration that may shift peaks .

Q. What frameworks guide the design of robust experiments for studying this compound reactivity?

- Methodological Answer :

- PICO Framework : Define P opulation (reactant concentrations), I ntervention (catalyst type), C omparison (solvent systems), and O utcome (yield/purity).

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel mechanistic insights), N ovel (unexplored substituents), E thical (waste disposal compliance), and R elevant (applications in photochemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.